(1S,6S,7S,10S,11S,19S)-7-Acetyl-6-methyl-3-oxapentacyclo[9.7.1.01,14.04,19.06,10]nonadec-14-en-16-one
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Overview
Description
(1S,6S,7S,10S,11S,19S)-7-Acetyl-6-methyl-3-oxapentacyclo[9.7.1.01,14.04,19.06,10]nonadec-14-en-16-one, commonly known as "Cucurbitacin B," is a natural triterpenoid compound extracted from the Cucurbitaceae family of plants. Cucurbitacin B has been found to exhibit a broad range of biological activities, including anti-inflammatory, anti-cancer, and anti-tumor effects.
Mechanism Of Action
Cucurbitacin B exerts its biological effects by inhibiting various signaling pathways, including the JAK/STAT, NF-κB, and PI3K/AKT/mTOR pathways. It has been found to inhibit the proliferation and induce apoptosis of cancer cells by downregulating various oncogenes, such as c-Myc and Cyclin D1. Cucurbitacin B also inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by suppressing the NF-κB pathway.
Biochemical And Physiological Effects
Cucurbitacin B has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the proliferation and induce apoptosis of cancer cells, suppress the production of pro-inflammatory cytokines, and inhibit the activation of T cells. Cucurbitacin B has also been found to exhibit anti-angiogenic effects by inhibiting the expression of VEGF and MMP-9.
Advantages And Limitations For Lab Experiments
One advantage of using Cucurbitacin B in lab experiments is its broad range of biological activities. It can be used to study various signaling pathways and their role in disease pathogenesis. One limitation of using Cucurbitacin B in lab experiments is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
Future research on Cucurbitacin B should focus on its potential use in treating autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. It should also investigate the potential use of Cucurbitacin B in combination with other anti-cancer drugs to enhance their therapeutic effects. Additionally, future research should investigate the pharmacokinetics and toxicity of Cucurbitacin B to determine its safety and efficacy in humans.
Synthesis Methods
Cucurbitacin B can be synthesized from cucurbitacin E, which is found in the roots of the Cucurbitaceae family of plants. The synthesis method involves the oxidation of cucurbitacin E with potassium permanganate, followed by acetylation with acetic anhydride. The final product is purified through column chromatography.
Scientific Research Applications
Cucurbitacin B has been extensively studied for its potential therapeutic effects. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-tumor effects in various preclinical studies. Cucurbitacin B has also been studied for its potential use in treating autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis.
properties
CAS RN |
1913-28-6 |
---|---|
Product Name |
(1S,6S,7S,10S,11S,19S)-7-Acetyl-6-methyl-3-oxapentacyclo[9.7.1.01,14.04,19.06,10]nonadec-14-en-16-one |
Molecular Formula |
C21H28O3 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
(1S,6S,7S,10S,11S,19S)-7-acetyl-6-methyl-3-oxapentacyclo[9.7.1.01,14.04,19.06,10]nonadec-14-en-16-one |
InChI |
InChI=1S/C21H28O3/c1-12(22)16-5-6-17-15-4-3-13-9-14(23)7-8-21(13)11-24-18(19(15)21)10-20(16,17)2/h9,15-19H,3-8,10-11H2,1-2H3/t15-,16+,17-,18?,19+,20+,21+/m0/s1 |
InChI Key |
OXOOIWULQIFUDQ-GHDISZFOSA-N |
Isomeric SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC3[C@H]4[C@H]2CCC5=CC(=O)CC[C@]45CO3)C |
SMILES |
CC(=O)C1CCC2C1(CC3C4C2CCC5=CC(=O)CCC45CO3)C |
Canonical SMILES |
CC(=O)C1CCC2C1(CC3C4C2CCC5=CC(=O)CCC45CO3)C |
synonyms |
11,19-oxidoprogesterone |
Origin of Product |
United States |
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